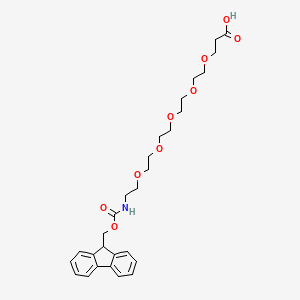
Fosphenytoïne sodique
Vue d'ensemble
Description
Le fosphénytoïne sodique est un promédicament hydrosoluble de la phénytoïne, principalement utilisé dans le traitement de l'épilepsie. Il est administré par voie intraveineuse ou intramusculaire pour délivrer la phénytoïne de manière plus sûre et plus efficace que l'administration intraveineuse directe de phénytoïne . Le fosphénytoïne sodique a été développé pour pallier les limites de la phénytoïne, telles que sa faible solubilité dans l'eau et la nécessité de propylène glycol et d'une forte alcalinité pour la mettre en solution .
Applications De Recherche Scientifique
Fosphenytoin sodium is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying prodrug activation and enzyme-catalyzed hydrolysis . In biology, it is used to investigate the mechanisms of seizure activity and the effects of anticonvulsant drugs on neuronal function . In medicine, fosphenytoin sodium is employed in the acute treatment of convulsive status epilepticus and for the prevention and treatment of seizures during neurosurgery . Its water solubility and safer administration profile make it a valuable tool in clinical settings .
Mécanisme D'action
Target of Action
Fosphenytoin sodium primarily targets neuronal sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.
Mode of Action
Fosphenytoin sodium acts by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . By doing so, it limits the repetitive firing of action potentials, effectively slowing down impulses in the brain that cause seizures .
Biochemical Pathways
The primary biochemical pathway affected by fosphenytoin sodium involves the inhibition of sodium influx across cell membranes in the motor cortex during the generation of nerve impulses . This action stabilizes neuronal membranes and decreases seizure activity .
Pharmacokinetics
Fosphenytoin sodium is a prodrug of phenytoin, meaning it is metabolized into phenytoin in the body. It is 100% bioavailable by both intramuscular (IM) and intravenous (IV) routes . The conversion of fosphenytoin to phenytoin is rapid, with a half-life of about 15 minutes . Maximum plasma concentration of fosphenytoin can be achieved by intravenous infusion (at the end of infusion) and intramuscular injection (approximately 30 min after injection) .
Result of Action
The molecular and cellular effects of fosphenytoin sodium’s action involve the stabilization of neuronal membranes and a decrease in seizure activity . This is achieved by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fosphenytoin sodium. For instance, the drug promotes sodium efflux from neurons, stabilizing them against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Orientations Futures
Fosphenytoin has been used in acute scenarios as an anti-epileptic drug and a substitute for phenytoin when there are contraindications to phenytoin . It has also been used off-label in traumatic brain injury to prevent early posttraumatic seizures . Further studies are required to explore its potential uses and benefits .
Analyse Biochimique
Biochemical Properties
Fosphenytoin sodium’s anticonvulsant effects are attributable to phenytoin . Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . This interaction with sodium channels is a key aspect of its role in biochemical reactions.
Cellular Effects
Fosphenytoin sodium, through its active metabolite phenytoin, slows down impulses in the brain that cause seizures . It does this by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . This action limits the repetitive firing of action potentials, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of Fosphenytoin sodium involves the blocking of sodium channels on the neuronal cell membrane . This blocking action limits the spread of seizure activity and reduces seizure propagation . This is how Fosphenytoin sodium exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
Fosphenytoin sodium is rapidly and completely absorbed after intramuscular administration . The peak effect is observed within 30 minutes of intramuscular administration . Fosphenytoin sodium is extensively bound to human plasma proteins .
Dosage Effects in Animal Models
In animal models, Fosphenytoin sodium has been shown to alleviate subacute herpetic neuralgia and postherpetic neuralgia . The suppressive effect of Fosphenytoin sodium on subacute herpetic neuralgia was comparable to that of pregabalin, a commonly used positive control . Fosphenytoin sodium exhibited a slightly more potent effect than pregabalin in alleviating postherpetic neuralgia .
Metabolic Pathways
Fosphenytoin sodium is metabolized, likely by phosphatases, to phenytoin, phosphate, and formaldehyde . The formaldehyde is subsequently converted into formate . The phenytoin produced is metabolized hepatically by CYP2C9 and, to a lesser extent, by CYP2C19 .
Transport and Distribution
Fosphenytoin sodium is extensively bound to human plasma proteins, primarily albumin . Binding to plasma proteins is saturable with the result that the percent bound decreases as total Fosphenytoin sodium concentrations increase . Fosphenytoin sodium displaces phenytoin from protein binding sites .
Subcellular Localization
Given its mechanism of action, it can be inferred that Fosphenytoin sodium, through its active metabolite phenytoin, interacts with sodium channels on the neuronal cell membrane . This suggests that Fosphenytoin sodium is localized at the cell membrane where it exerts its effects.
Méthodes De Préparation
Le fosphénytoïne sodique est synthétisé par un procédé en plusieurs étapes. La synthèse originale de la littérature implique la conversion de l'hydroxymethylphénytoïne en 3-chlorométhylphénytoïne, la réaction de celle-ci avec du dibenzylphosphonate d'argent, le clivage des groupes benzyles par hydrogénation catalytique et enfin la formation du sel disodique avec une solution d'hydroxyde de sodium . Les méthodes de production industrielles visent à simplifier et à optimiser ce processus, en assurant un rendement élevé et une pureté élevée dans des conditions douces .
Analyse Des Réactions Chimiques
Le fosphénytoïne sodique subit une hydrolyse pour produire de la phénytoïne, du phosphate et du formaldéhyde . La réaction d'hydrolyse est catalysée par des enzymes dans le foie, convertissant le fosphénytoïne sodique en sa forme active, la phénytoïne . Le principal produit de cette réaction est la phénytoïne, qui exerce les effets anticonvulsivants souhaités .
Applications de la recherche scientifique
Le fosphénytoïne sodique est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il sert de composé modèle pour l'étude de l'activation des promédicaments et de l'hydrolyse catalysée par les enzymes . En biologie, il est utilisé pour étudier les mécanismes de l'activité convulsive et les effets des médicaments anticonvulsivants sur la fonction neuronale . En médecine, le fosphénytoïne sodique est utilisé dans le traitement aigu du statut épileptique convulsif et pour la prévention et le traitement des crises pendant la neurochirurgie . Sa solubilité dans l'eau et son profil d'administration plus sûr en font un outil précieux dans les milieux cliniques .
Mécanisme d'action
Le fosphénytoïne sodique exerce ses effets en étant converti en phénytoïne dans l'organisme. La phénytoïne agit sur les canaux sodiques de la membrane cellulaire neuronale, limitant la propagation de l'activité convulsive et réduisant la propagation des crises . Il bloque les canaux sodiques neuronaux dépendants de la fréquence, de l'utilisation et de la tension, limitant ainsi le tir répétitif des potentiels d'action . Ce mécanisme contribue à stabiliser les membranes neuronales et à diminuer l'activité convulsive .
Comparaison Avec Des Composés Similaires
Le fosphénytoïne sodique est unique parmi les anticonvulsivants en raison de sa solubilité dans l'eau et de sa nature de promédicament. Des composés similaires comprennent la phénytoïne, la carbamazépine, le valproate et la lamotrigine . Contrairement à la phénytoïne, le fosphénytoïne sodique ne nécessite pas de propylène glycol et d'une forte alcalinité pour sa solubilité, ce qui le rend plus sûr pour l'administration intraveineuse . Comparé à d'autres anticonvulsivants, le fosphénytoïne sodique offre une rapidité d'action et moins d'effets indésirables cardiovasculaires .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Fosphenytoin sodium involves a series of chemical reactions to convert Phenytoin into Fosphenytoin sodium. The process includes the conversion of Phenytoin to its sodium salt followed by phosphorylation to form Fosphenytoin sodium.", "Starting Materials": [ "Phenytoin", "Sodium hydroxide", "Phosphorus oxychloride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Phenytoin is dissolved in water and sodium hydroxide is added to form the sodium salt of Phenytoin.", "Step 2: Phosphorus oxychloride is added dropwise to the reaction mixture to form a chloro-substituted intermediate.", "Step 3: Sodium bicarbonate is added to the reaction mixture to neutralize the excess hydrochloric acid formed during the previous step.", "Step 4: The intermediate is then treated with water and sodium hydroxide to form Fosphenytoin sodium." ] } | |
Numéro CAS |
92134-98-0 |
Formule moléculaire |
C16H15N2NaO6P |
Poids moléculaire |
385.26 g/mol |
Nom IUPAC |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23); |
Clé InChI |
GDNOSLQPJOZQKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na] |
Apparence |
Solid powder |
| 92134-98-0 | |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
93390-81-9 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(hydroxymethyl)phenytoin disodium phosphate 3-(hydroxymethyl)phenytoin phosphate ester ACC 9653 ACC-9653 Cerebyx fosphenytoin fosphenytoin sodium fosphenytoin, disodium salt HMPDP Prodilantin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


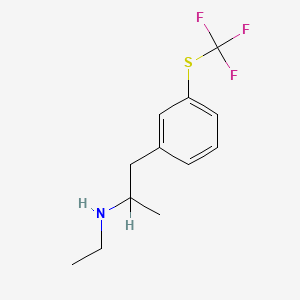
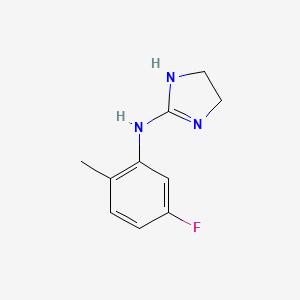
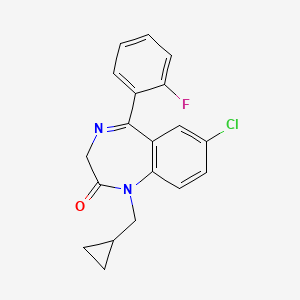
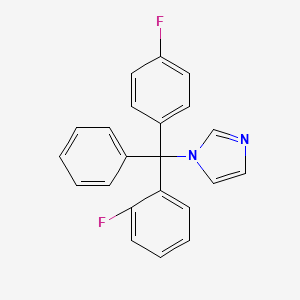


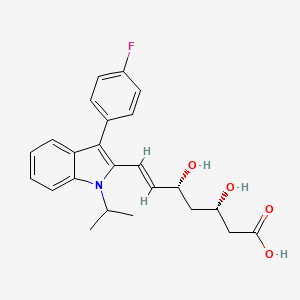


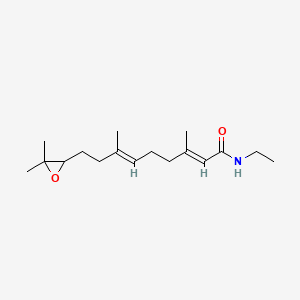

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)

